![molecular formula C10H11Cl B2670354 1-(Chloromethyl)-3-cyclopropylbenzene CAS No. 947321-03-1](/img/structure/B2670354.png)
1-(Chloromethyl)-3-cyclopropylbenzene
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Overview
Description
Scientific Research Applications
Ring-opening and Dichlorination
Donor-acceptor cyclopropanes, akin to 1-(Chloromethyl)-3-cyclopropylbenzene, undergo ring-opening reactions when reacted with iodobenzene dichloride, yielding products with chlorine atoms positioned adjacent to the donor and acceptor groups. This reaction demonstrates the compound's potential in generating dichlorinated products from cyclopropane derivatives, enabling further chemical transformations (Garve et al., 2014).
Intramolecular Electron Transfer
The structural variations of diferrocenylbenzenes, including those similar to this compound, have been prepared and studied for their electron transfer properties. These compounds are crucial for understanding the effects of structural modifications on the electron transfer rates, showcasing their potential in designing molecular electronic devices (Patoux et al., 1997).
Synthesis of Cyclopropylbenzaldehyde
Chloromethylation of cyclopropylbenzene, similar to the reactions involving this compound, leads to a mixture of o- and p-cyclopropylbenzyl chlorides. Further reaction with hexamethylenetetramine produces cyclopropylbenzaldehydes, indicating the compound's role in synthesizing aldehydes for further chemical synthesis (Harnden et al., 1968).
Spirocyclopropane Heterocycles
Methyl 2-chloro-2-cyclopropylidenacetate reacts with bidentate nucleophiles under specific conditions to form spirocyclopropane anellated heterocycles. This application underscores the importance of this compound derivatives in constructing complex heterocyclic structures, which are valuable in medicinal chemistry and material science (Meijere et al., 1989).
Annulation and Fragmentation
The gold(I)-catalyzed cyclization of certain alkynylbenzenes results in 1,3-disubstituted naphthalenes via a process involving retro-cyclopropanation. This demonstrates the compound's utility in gold-catalyzed reactions, leading to the formation of complex polycyclic aromatic hydrocarbons through unique fragmentation pathways (Solorio-Alvarado & Echavarren, 2010).
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-3-cyclopropylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTXLBILFLBCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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